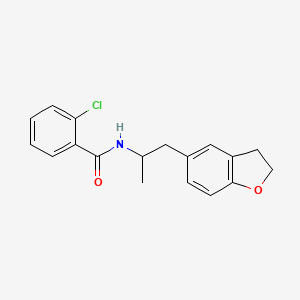

2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide

Description

This compound features a benzamide core substituted with a 2-chloro group and an amine side chain linked to a 2,3-dihydrobenzofuran moiety. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogen bonding and conformational stability are critical .

Properties

IUPAC Name |

2-chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c1-12(20-18(21)15-4-2-3-5-16(15)19)10-13-6-7-17-14(11-13)8-9-22-17/h2-7,11-12H,8-10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJYDIHHWBLANG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes or ketones.

Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the benzamide moiety can produce amines .

Scientific Research Applications

2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Chloro vs. Alkoxy Groups

- Target Compound: The 2-chloro group is electron-withdrawing, reducing electron density on the benzamide ring.

- Analogues: Compounds such as N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide (, Entry 5) feature alkoxy (methoxy, ethoxy) substituents.

- Impact : Chloro groups generally enhance metabolic stability compared to alkoxy groups but may reduce solubility.

Halogen vs. Nitro Groups

- Nitro-Substituted Analogues : For example, 2-hydroxy-5-nitro-N-phenylbenzamide () has a nitro group at position 3. Nitro groups are stronger electron-withdrawing agents than chloro, significantly lowering pKa values and influencing redox reactivity. However, nitro groups are associated with higher toxicity risks .

Variations in the Amine Side Chain and Heterocyclic Moieties

Dihydrobenzofuran vs. Pyrazol Rings

- Target Compound : The 2,3-dihydrobenzofuran moiety provides a semi-rigid bicyclic structure, favoring planar interactions with biological targets.

- Pyrazol-Containing Analogues : Compounds like 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide () incorporate a pyrazol ring. Pyrazol derivatives exhibit distinct hydrogen-bonding patterns due to the N-heteroatoms and may display higher conformational flexibility .

Fluorinated Analogues

- Example : N-(2-Chloro-5-fluorophenyl)-5-fluoro-4-(3-oxo-5,6-dihydro-3H-triazolo[3,4-c][1,4]oxazin-2-yl)benzamide () includes fluorine atoms. Fluorine’s high electronegativity and small atomic radius improve membrane permeability and metabolic stability compared to chlorine .

Biological Activity

2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide is a compound that belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The presence of the benzofuran moiety contributes to its pharmacological potential, particularly in the context of neurological and inflammatory disorders. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 317.8 g/mol |

| Molecular Formula | C17H19ClN2O2 |

| CAS Number | 2034450-92-3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Benzofuran derivatives have been shown to modulate neurotransmitter systems and inflammatory pathways.

- Cannabinoid Receptor Modulation : Research indicates that compounds with similar structures can act as selective agonists for cannabinoid receptor type 2 (CB2). Activation of CB2 receptors has been linked to anti-inflammatory effects and pain relief, making this compound a potential candidate for treating neuropathic pain .

- Neuroprotective Effects : Studies have demonstrated that benzofuran derivatives may exert neuroprotective effects through the modulation of oxidative stress and inflammation in neuronal cells. This is particularly relevant in models of neurodegenerative diseases .

- Enzyme Inhibition : The compound may also interact with various enzymes, potentially inhibiting pathways involved in inflammation and pain signaling .

Case Studies and Experimental Data

- Neuropathic Pain Models : In animal studies, compounds similar to this compound have shown efficacy in reducing pain behavior in models such as spinal nerve ligation and paclitaxel-induced neuropathy. These effects were selectively reversed by CB2 antagonists, confirming the role of cannabinoid signaling in their mechanism .

- Inflammation Studies : Experimental data suggests that benzofuran derivatives can significantly reduce markers of inflammation in various models, indicating their potential use in inflammatory conditions .

Comparative Analysis with Related Compounds

| Compound Name | Target Receptor | Biological Activity |

|---|---|---|

| This compound | CB2 | Anti-inflammatory, analgesic |

| 3,3-disubstituted benzofuran derivatives | CB1/CB2 | Neuroprotective, analgesic |

| N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide | CB2 | Analgesic |

Q & A

Basic: What synthetic routes are recommended for synthesizing 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Amide Coupling: React 2-chlorobenzoic acid derivatives (e.g., acid chloride) with the amine-containing intermediate (e.g., 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine) under anhydrous conditions. Pyridine or DMF is often used as a solvent to scavenge HCl byproducts .

Intermediate Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product.

Optimization: Adjust reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 molar ratio of acid chloride to amine) to maximize yield (>75%). Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Table 1: Example Reaction Conditions

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Amidation | 2-Chlorobenzoyl chloride, Amine intermediate | Pyridine | 50 | 78 |

| Purification | Ethyl acetate/hexane | — | RT | 85 (purity) |

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Methodological Answer:

Contradictions often arise from assay variability. Strategies include:

Orthogonal Assays: Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods to confirm dose-dependent effects .

Purity Verification: Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities influencing results .

Receptor-Specific Studies: For inflammatory pathway claims (e.g., P2X7 receptor interaction), use competitive binding assays (radioligand displacement) and Western blotting to confirm target engagement .

Example Data Conflict Resolution:

- A study reporting weak anticancer activity (IC50 >50 µM) in MTT assays might be supplemented with apoptosis markers (Annexin V/PI staining) to confirm mechanism .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR confirms regiochemistry:

- 2-Chlorobenzamide: Aromatic protons at δ 7.3–7.8 ppm (doublets, J=8 Hz).

- Dihydrobenzofuran: Methine protons at δ 4.2–4.5 ppm (multiplet) .

- IR: Amide C=O stretch at ~1650 cm⁻¹; N-H bend at ~1550 cm⁻¹.

- Mass Spectrometry: ESI-MS expected [M+H]⁺: m/z 358.1 (C₁₉H₁₉ClNO₂) .

Table 2: Key Spectral Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.45 (d, J=8 Hz, 2H, Ar-H), δ 4.35 (m, 2H, OCH₂) |

| IR | 1652 cm⁻¹ (C=O), 1548 cm⁻¹ (N-H) |

Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., P2X7 receptors)?

Methodological Answer:

Molecular Docking: Use AutoDock Vina to model ligand-receptor binding. The chloro and benzofuran groups show hydrophobic interactions with receptor pockets (binding energy ≤-8.5 kcal/mol) .

MD Simulations: Run 100 ns simulations (AMBER force field) to assess stability of the ligand-receptor complex. RMSD <2 Å indicates stable binding .

QSAR: Develop models using descriptors like logP and polar surface area to correlate structure with anti-inflammatory activity (R² >0.7) .

Basic: What purification strategies are effective post-synthesis?

Methodological Answer:

- Recrystallization: Use methanol/water (7:3) to remove unreacted starting materials (yield ~70%).

- Column Chromatography: Silica gel, hexane → ethyl acetate gradient (20→50%) to separate diastereomers (if present) .

Advanced: How does the compound’s crystal structure influence its reactivity and stability?

Methodological Answer:

- Hydrogen Bonding: Intermolecular N-H···O bonds (2.8–3.0 Å) form dimeric structures, enhancing thermal stability (TGA decomposition >200°C) .

- Packing Analysis: π-π stacking between benzamide and dihydrobenzofuran moieties reduces solubility in nonpolar solvents .

Basic: What are the storage conditions to ensure compound stability?

Methodological Answer:

- Store at -20°C under argon in amber vials.

- Monitor degradation via HPLC every 6 months; <5% degradation indicates stability .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Modifications: Introduce electron-withdrawing groups (e.g., nitro at benzofuran-5-position) to enhance receptor affinity.

- Bioisosteres: Replace chloro with trifluoromethyl to improve metabolic stability (e.g., t₁/₂ increase from 2.5→4.1 h) .

Table 3: SAR Example

| Derivative | Substituent | IC50 (P2X7, µM) |

|---|---|---|

| Parent | Cl | 12.3 |

| CF₃ | Trifluoromethyl | 8.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.